N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine
Brand Name: Vulcanchem
CAS No.: 61702-01-0
VCID: VC16770318
InChI: InChI=1S/C20H17N5/c1-13-7-9-21-17(11-13)23-19-15-5-3-4-6-16(15)20(25-19)24-18-12-14(2)8-10-22-18/h3-12H,1-2H3,(H,21,22,23,24,25)
SMILES:
Molecular Formula: C20H17N5
Molecular Weight: 327.4 g/mol

N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine

CAS No.: 61702-01-0

Cat. No.: VC16770318

Molecular Formula: C20H17N5

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine - 61702-01-0

Specification

CAS No. 61702-01-0
Molecular Formula C20H17N5
Molecular Weight 327.4 g/mol
IUPAC Name N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine
Standard InChI InChI=1S/C20H17N5/c1-13-7-9-21-17(11-13)23-19-15-5-3-4-6-16(15)20(25-19)24-18-12-14(2)8-10-22-18/h3-12H,1-2H3,(H,21,22,23,24,25)
Standard InChI Key RICYEEKUSJZLMZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1)NC2=NC(=NC3=NC=CC(=C3)C)C4=CC=CC=C42

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an isoindol-1-amine backbone substituted at the 1- and 3-positions with 4-methylpyridin-2-yl groups. The planar isoindoline system enables π-π stacking interactions, while the pyridine moieties introduce nitrogen-based coordination sites . X-ray crystallography data (COD ID: 4313931) confirm a nearly coplanar arrangement of the pyridine rings relative to the isoindoline core, optimizing conjugation and stability .

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight327.4 g/mol
Density1.24 g/cm³
Boiling Point560°C at 760 mmHg
Flash Point292.5°C
LogP (Partition Coefficient)4.18
SolubilityLow in water; soluble in DMSO

The elevated LogP value indicates strong lipophilicity, suggesting potential membrane permeability in biological systems . The compound’s low aqueous solubility necessitates formulation strategies for in vitro and in vivo studies.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step process starting with 2-amino-4-methylpyridine (CAS 695-34-1), a commercially available precursor . Key steps include:

  • Condensation Reaction: Coupling 2-amino-4-methylpyridine with an isoindoline derivative under reflux conditions.

  • Imine Formation: Oxidation of intermediate amines to form the iminoisoindol structure.

  • Purification: Chromatographic separation to achieve >95% purity.

Reaction conditions (temperature, solvent, catalyst) are tightly controlled to minimize side products, such as oligomeric byproducts. Yields are moderately high (60–75%) under optimized protocols .

Analytical Characterization

The compound is validated using:

  • Mass Spectrometry: Molecular ion peak at m/z 327.148 (calculated for C20H17N5\text{C}_{20}\text{H}_{17}\text{N}_{5}) .

  • NMR Spectroscopy: Distinct signals for pyridinyl protons (δ 8.2–8.5 ppm) and isoindoline aromatic protons (δ 7.3–7.8 ppm) .

  • X-ray Diffraction: Confirmation of crystal packing and intermolecular hydrogen bonding .

ParameterTarget Compound (Predicted)Analog (4-Methyl-2-aminopyridine)
Tubulin InhibitionModerate (IC₅₀ ~1.5 μM)High (IC₅₀ 0.9 μM)
Kinase SelectivityBroad-spectrumEGFR-specific
Oral BioavailabilityLow (F < 20%)Moderate (F = 35%)

Applications in Material Science

Coordination Chemistry

The compound serves as a tridentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Applications include:

  • Catalysis: Copper complexes catalyze C–N coupling reactions with 85–90% efficiency .

  • Sensors: Iron complexes exhibit fluorescence quenching in the presence of nitroaromatics (LOD: 10 nM) .

Polymer Science

Incorporating the compound into polyimide matrices enhances thermal stability (decomposition temperature >400°C) and mechanical strength (Young’s modulus: 3.2 GPa) .

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